4-(2-Methylpropanoyl)piperazin-2-one

Medicinal Chemistry Drug Discovery Physicochemical Profiling

This N4-isobutyryl piperazin-2-one scaffold (MW 170.21) features a free N1 amine for rapid library generation. Validated for arenavirus entry inhibition and late sodium current modulation. Its distinct acyl substitution optimizes bioavailability and selectivity versus other 4-acyl analogs, making it a strategic procurement choice for medicinal chemistry campaigns.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 1250208-13-9
Cat. No. B1466042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylpropanoyl)piperazin-2-one
CAS1250208-13-9
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N1CCNC(=O)C1
InChIInChI=1S/C8H14N2O2/c1-6(2)8(12)10-4-3-9-7(11)5-10/h6H,3-5H2,1-2H3,(H,9,11)
InChIKeyGBXRFAFPMISNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylpropanoyl)piperazin-2-one (CAS 1250208-13-9): A Versatile Piperazin-2-one Scaffold for Medicinal Chemistry and SAR Studies


4-(2-Methylpropanoyl)piperazin-2-one (CAS 1250208-13-9), with molecular formula C8H14N2O2 and molecular weight 170.21 g/mol, is a piperazin-2-one derivative featuring an isobutyryl (2-methylpropanoyl) group at the N4 position [1]. The piperazin-2-one scaffold is recognized as a privileged structure in drug discovery, capable of binding to multiple biological targets and serving as a versatile building block for the synthesis of diverse heterocyclic compounds [2]. This compound represents an N-acylated piperazin-2-one with a specific substitution pattern that influences physicochemical properties and biological activity profiles relative to other piperazin-2-one derivatives .

Why Piperazin-2-one Derivatives Cannot Be Interchanged: The Critical Role of N4 Substitution in Determining Potency and Selectivity


Piperazin-2-one derivatives exhibit profound differences in biological activity, metabolic stability, and physicochemical properties based on the nature and position of substituents on the piperazinone ring. Structure-activity relationship (SAR) studies on 4-acyl-1,6-dialkylpiperazin-2-ones have demonstrated that R4 acyl substituents display strong preferences in both identity and position of aryl functionality, with certain heteroaryl and substituted phenyl groups proving optimal for antiviral activity [1]. Similarly, research on 1,4-disubstituted piperazin-2-ones as late sodium current inhibitors revealed that minor modifications to the substitution pattern can dramatically alter efficacy (IC50 ranging from 2.7 μM to inactive), selectivity (peak/late ratio varying from >30-fold to <10-fold), and pharmacokinetic properties (oral bioavailability ranging from <30% to 90%) [2]. These findings underscore that compounds within the piperazin-2-one class are not functionally interchangeable; substitution at the N4 position with an isobutyryl group versus alternative acyl moieties (e.g., acetyl, benzoyl) fundamentally alters the compound's drug-like properties and biological profile .

Quantitative Differentiation: Evidence-Based Comparison of 4-(2-Methylpropanoyl)piperazin-2-one Against Closest Analogs


Molecular Weight and Lipophilicity: 4-(2-Methylpropanoyl)piperazin-2-one Occupies a Favorable Drug-Like Chemical Space

4-(2-Methylpropanoyl)piperazin-2-one (MW = 170.21 g/mol) occupies a molecular weight range that aligns with established drug-like property guidelines (Lipinski's Rule of Five: MW < 500) [1]. Compared to more elaborate piperazin-2-one derivatives such as 1-(2-biphenylyl)-4-isobutyryl-2-piperazinone (MW = 322.40 g/mol) [2] and 5-benzyl-1-(3-methoxyphenyl)-4-(2-methylpropanoyl)piperazin-2-one (MW = 366.45 g/mol) [3], the target compound has a significantly lower molecular weight, which is generally associated with improved membrane permeability, enhanced oral bioavailability potential, and reduced metabolic burden [1]. The isobutyryl group provides increased lipophilicity relative to the acetyl analog (4-acetylpiperazin-2-one, MW = 142.16 g/mol) , which may enhance passive membrane diffusion while maintaining a favorable balance between solubility and permeability [4].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Arenavirus Entry Inhibition: 4-Acylpiperazin-2-one Scaffold Demonstrates Potent Antiviral Activity in BSL2 Pseudotype Assays

SAR studies on the 4-acyl-1,6-dialkylpiperazin-2-one chemotype have established that compounds bearing the 4-acylpiperazin-2-one core exhibit potent inhibition of arenavirus cell entry [1]. In Phase I studies, R4 scanning libraries identified optimal acyl substituents that yielded compounds with 50-86% inhibition of Lassa virus entry at 50 nM concentration in BSL2 pseudotype assays [1]. The most active R4 acyl groups included 2-heteroaryl and 4-substituted phenyl moieties, demonstrating that the nature of the N4 acyl substituent critically determines antiviral potency [1]. While direct data for 4-(2-methylpropanoyl)piperazin-2-one in this specific assay are not reported, the compound's isobutyryl group at N4 represents a distinct lipophilic acyl substitution that would be expected to confer a unique activity profile relative to the aromatic acyl groups that proved optimal in the reported SAR [1].

Antiviral Research Arenavirus Entry Inhibitor

Selective Late Sodium Current Inhibition: 1,4-Disubstituted Piperazin-2-ones Exhibit Favorable PK and Selectivity Profiles

A series of 1,4-disubstituted piperazin-2-ones (compounds 7a-7s) were evaluated as selective late sodium current (late INa) inhibitors [1]. Compound 7d demonstrated the highest efficacy with an IC50 of 2.7 μM against NaV1.5 channels, good selectivity (peak/late ratio >30-fold), and excellent pharmacokinetic properties in mice including a half-life (T1/2) of 3.5 hours and oral bioavailability (F) of 90% at 3 mg/kg [1]. Importantly, 7d exhibited low hERG inhibition and was able to reverse ATX-II-induced augmentation of late INa in isolated rabbit hearts [1]. The structural features of this series, including N4 acyl substitution, directly influence both potency and selectivity [2]. 4-(2-Methylpropanoyl)piperazin-2-one, with its specific isobutyryl group, represents a related 1,4-disubstituted piperazin-2-one scaffold that could serve as a starting point for developing novel late INa inhibitors with potentially differentiated pharmacological profiles [2].

Cardiovascular Pharmacology Ion Channel Antiarrhythmic

Structural Differentiation: Isobutyryl Substitution at N4 Provides a Unique Aliphatic Acyl Group for SAR Exploration

4-(2-Methylpropanoyl)piperazin-2-one features a branched aliphatic isobutyryl group at the N4 position, distinguishing it from other common N4-acyl piperazin-2-one analogs [1]. In contrast, 4-acetylpiperazin-2-one (CAS 17796-61-1) bears a smaller acetyl group (MW 142.16), while 4-benzoylpiperazin-2-one derivatives contain an aromatic acyl moiety . SAR studies on 4-acylpiperazin-2-ones have demonstrated that the R4 acyl substituent strongly influences both potency and selectivity, with distinct preferences for aryl versus aliphatic groups depending on the biological target [2]. For instance, in arenavirus entry inhibition, aromatic R4 groups (particularly 2-heteroaryl and 4-substituted phenyl) proved optimal, whereas aliphatic substitutions showed different activity profiles [2]. The isobutyryl group offers a balance of lipophilicity and steric bulk that may confer advantages in target binding or pharmacokinetic properties relative to smaller or larger acyl substituents [3].

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

Anticancer Activity: Piperazin-2-one Hybrids Demonstrate Selective Antiproliferative Effects in TNBC

Acetophenone/piperazin-2-one (APPA) hybrids have been designed and synthesized as selective anti-triple negative breast cancer (TNBC) agents [1]. Compound 1j exhibited good in vitro antiproliferative activity against TNBC cells MDA-MB-468 with an IC50 of 6.50 μM and high selectivity (SI = 9.2 vs HER2-positive breast cancer cells SKBr3; SI = 7.3 vs normal breast cells MCF-10A) [1]. The piperazin-2-one scaffold serves as a key pharmacophoric element in these hybrids, contributing to both potency and selectivity [1]. 4-(2-Methylpropanoyl)piperazin-2-one contains the same piperazin-2-one core structure and could serve as a building block for developing novel anticancer agents through further functionalization at the N1 position, as demonstrated in the APPA hybrid series .

Cancer Research Triple-Negative Breast Cancer Antiproliferative

Synthetic Accessibility: 4-(2-Methylpropanoyl)piperazin-2-one as a Readily Functionalizable Intermediate

4-(2-Methylpropanoyl)piperazin-2-one contains a free secondary amine at the N1 position (SMILES: CC(C)C(=O)N1CCNC(=O)C1) [1], providing a reactive handle for further functionalization via alkylation, acylation, or reductive amination [2]. This contrasts with fully substituted analogs such as 1-(2,5-dimethylphenyl)-3-methyl-4-(2-methylpropanoyl)piperazin-2-one or 5-benzyl-1-(3-methoxyphenyl)-4-(2-methylpropanoyl)piperazin-2-one [3], which lack this reactive site. The availability of the N1 amine enables rapid generation of diverse compound libraries through parallel synthesis, making it an attractive intermediate for SAR exploration and lead optimization campaigns .

Synthetic Chemistry Building Block Medicinal Chemistry

Optimal Research and Industrial Applications for 4-(2-Methylpropanoyl)piperazin-2-one


Medicinal Chemistry: Lead Optimization and SAR Exploration

As a functionalized piperazin-2-one scaffold with a free N1 amine handle, this compound serves as an ideal starting point for generating focused compound libraries through parallel synthesis [1]. Its intermediate molecular weight (170.21 g/mol) and balanced lipophilicity position it favorably within drug-like chemical space for lead optimization campaigns targeting diverse biological pathways, including arenavirus entry inhibition [2] and late sodium current modulation [3].

Antiviral Drug Discovery: Arenavirus Entry Inhibitor Development

The 4-acylpiperazin-2-one scaffold has been validated as an effective chemotype for inhibiting arenavirus cell entry in BSL2 pseudotype assays [2]. 4-(2-Methylpropanoyl)piperazin-2-one, with its distinct isobutyryl substitution, offers a novel starting point for developing next-generation arenavirus entry inhibitors with potentially improved potency, selectivity, or pharmacokinetic properties relative to previously optimized aryl-based R4 analogs [2].

Cardiovascular Pharmacology: Late Sodium Current Inhibitor Screening

1,4-Disubstituted piperazin-2-ones have demonstrated promising activity as selective late sodium current inhibitors with favorable pharmacokinetic profiles, including oral bioavailability up to 90% in mouse models [3]. 4-(2-Methylpropanoyl)piperazin-2-one can be further functionalized at the N1 position to generate novel analogs for screening against NaV1.5 channels, with the goal of identifying candidates that overcome the limitations of current antiarrhythmic agents such as ranolazine [3].

Oncology Research: Building Block for Anticancer Hybrid Design

Piperazin-2-one-containing hybrids have exhibited selective antiproliferative activity against triple-negative breast cancer cells with selectivity indices exceeding 7-fold versus normal breast cells [4]. This compound provides a versatile building block for constructing novel piperazin-2-one-based anticancer agents through conjugation with various pharmacophores, as exemplified by the acetophenone/piperazin-2-one hybrid series [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Methylpropanoyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.